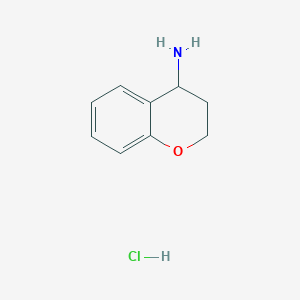

Chroman-4-amine hydrochloride

Description

BenchChem offers high-quality Chroman-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920284 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-63-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Chroman Scaffold - A Privileged Platform in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The chroman-4-one scaffold is one such "privileged structure," a term we use for cores that are not only present in a multitude of natural products but also serve as versatile platforms for accessing diverse and potent biological activities.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3]

The transition from the prochiral chroman-4-one to a specific chiral amine, such as (S)-Chroman-4-amine, represents a critical step in harnessing this potential. Introducing a stereodefined amine at the C4 position unlocks the door to a vast chemical space, allowing for the construction of complex molecules with precise three-dimensional architectures—a prerequisite for selective interaction with biological targets. This guide provides a comprehensive technical overview of (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2), a key chiral building block essential for advancing research in this promising area. We will delve into its core properties, provide field-tested methodologies for its synthesis and analysis, and discuss its application, grounding every step in the causality and scientific rationale that drives modern pharmaceutical development.

Core Compound Properties

A thorough understanding of a starting material's physicochemical properties is the foundation of all successful process development and experimental design. The data for (S)-Chroman-4-amine hydrochloride is summarized below.

| Property | Value | Source(s) |

| CAS Number | 1035093-81-2 | [4] |

| Molecular Formula | C₉H₁₂ClNO | [4] |

| Molecular Weight | 185.65 g/mol | [4] |

| IUPAC Name | (4S)-3,4-dihydro-2H-chromen-4-amine hydrochloride | |

| Appearance | Solid / Crystalline Solid | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

| Known Purity | Commercially available at ≥95%, ≥97% | [6] |

| Solubility (Qualitative) | Soluble in organic solvents like DMSO and ethanol.[5] Sparingly soluble in aqueous buffers.[7] |

A Note from the Scientist: The hydrochloride salt form is crucial for improving the stability and handling of the parent amine. While specific solubility data is not widely published, amine hydrochlorides are generally more soluble in polar protic solvents and aqueous media than their freebase counterparts. For biological assays, a common and effective practice is to prepare a concentrated stock solution in DMSO, which is miscible with most aqueous buffers, ensuring the final concentration of the organic solvent is insignificant.[5][7]

Synthesis and Purification Workflow

The synthesis of (S)-Chroman-4-amine hydrochloride is a multi-step process that demands precision, particularly in establishing the critical C4 stereocenter. The following workflow represents a robust and scientifically sound approach, beginning with the formation of the chroman-4-one core, followed by a state-of-the-art asymmetric biocatalytic amination.

Caption: Synthetic workflow for (S)-Chroman-4-amine hydrochloride.

Detailed Protocol: Synthesis of Chroman-4-one (Precursor)

This procedure is adapted from established methods for synthesizing the chroman-4-one core.[1][8]

-

Rationale: The reaction proceeds via a base-promoted aldol condensation between the enolate of 2'-hydroxyacetophenone and an aldehyde, followed by a rapid intramolecular oxa-Michael addition (cyclization) to form the heterocyclic ring. Using microwave irradiation significantly accelerates the reaction compared to conventional heating.[1] Diisopropylamine (DIPA) is an effective, non-nucleophilic base for this transformation.

-

Step-by-Step Methodology:

-

To a 0.4 M solution of 2'-hydroxyacetophenone (1.0 equiv) in ethanol within a microwave-safe vessel, add the appropriate aldehyde (e.g., formaldehyde or a protected equivalent, 1.1 equiv) and DIPA (1.1 equiv).[8]

-

Seal the vessel and heat the mixture using microwave irradiation to 160-170 °C for 1 hour.[1]

-

After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Perform a liquid-liquid extraction, washing the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography on silica gel to obtain pure chroman-4-one.[8] The melting point of the unsubstituted chroman-4-one is 34-40°C.[9]

-

Detailed Protocol: Asymmetric Amination and Salt Formation

-

Rationale: Achieving high enantioselectivity is paramount. While classical methods involving chiral auxiliaries or metal catalysts exist, biocatalysis using ω-transaminases (ATAs) offers a highly efficient, selective, and environmentally benign route.[10] These enzymes catalyze the transfer of an amino group from a donor (like isopropylamine, which converts to acetone) to a ketone acceptor, creating a chiral amine. We select an (S)-selective ω-transaminase to yield the desired product. The final step involves converting the purified freebase amine to its hydrochloride salt for enhanced stability.

-

Step-by-Step Methodology:

-

Enzymatic Reaction: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Add the (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine, in excess).

-

Add the chroman-4-one substrate (1.0 equiv), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.

-

Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. Monitor the reaction for completion using HPLC or TLC. Published studies show that various chromanones can be fully converted to enantiopure amines (ee > 99%) using this method.[10]

-

Work-up and Purification: Once complete, basify the reaction mixture (e.g., with NaOH) to pH > 10 to ensure the product is in its freebase form.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or CH₂Cl₂.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (S)-Chroman-4-amine can be further purified by silica gel chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product, (S)-Chroman-4-amine hydrochloride.

-

Analytical Characterization and Quality Control

A self-validating system of analytical checks is non-negotiable for ensuring the identity, purity, and stereochemical integrity of any chiral building block. The following workflow outlines a comprehensive QC strategy.

Caption: Quality control workflow for (S)-Chroman-4-amine hydrochloride.

Identity Confirmation: NMR and Mass Spectrometry

-

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.[11][12] Mass Spectrometry (MS) confirms the molecular weight of the parent free base.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

-

Aromatic Protons (4H): Expect complex multiplets between δ 6.8-7.8 ppm. The specific shifts and coupling patterns will depend on the substitution, but the basic chroman skeleton will show distinct signals for the four protons on the benzene ring.[13][14]

-

Benzylic Methine Proton (-CH-NH₃⁺, 1H): A multiplet expected around δ 4.5-5.0 ppm. This proton is adjacent to the chiral center, the electron-withdrawing amine, and the aromatic ring, shifting it significantly downfield.

-

Methylene Protons (-O-CH₂-, 2H): A multiplet expected around δ 4.2-4.6 ppm. These protons are diastereotopic and will likely show complex splitting.[3]

-

Methylene Protons (-CH-CH₂-, 2H): A multiplet expected around δ 2.0-2.5 ppm.[3][15]

-

Ammonium Protons (-NH₃⁺, 3H): A broad singlet, typically downfield (δ > 8.0 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

-

Aromatic Carbons (6C): Signals will appear in the δ 115-160 ppm region.[16][17][18] This includes four CH carbons and two quaternary carbons (one attached to oxygen, one at the ring fusion).

-

Methylene Carbon (-O-CH₂-): Expected around δ 65-70 ppm.[3][18]

-

Methine Carbon (-CH-NH₃⁺): Expected around δ 45-55 ppm.

-

Methylene Carbon (-CH-CH₂-): Expected around δ 30-35 ppm.

-

-

Mass Spectrometry (MS): Using a technique like Electrospray Ionization (ESI+), the analysis should show a prominent peak for the free base [M+H]⁺ at m/z 150.1.

Purity and Stereochemical Integrity: HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Reverse-Phase HPLC (RP-HPLC) separates compounds based on polarity and is ideal for determining the percentage of the main component versus any impurities. Chiral HPLC uses a stationary phase with a chiral selector to physically separate the (S) and (R) enantiomers, allowing for precise determination of the enantiomeric excess (ee).

-

Protocol: Reverse-Phase HPLC (Purity)

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid - TFA, which acts as an ion-pairing agent to improve peak shape for amines).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

-

-

Protocol: Chiral HPLC (Enantiomeric Excess)

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, OD-H, or equivalent).

-

Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., Diethylamine - DEA) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The enantiomeric excess (ee) is calculated as: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. A successful asymmetric synthesis should yield an ee of >99%.

-

Applications in Drug Discovery

(S)-Chroman-4-amine hydrochloride is not an end product but a high-value intermediate. Its primary utility lies in its bifunctional nature: a nucleophilic amine and a chiral scaffold. This allows it to be incorporated into larger molecules to explore structure-activity relationships (SAR).

-

Scaffold for Peptidomimetics: The rigid chroman backbone can be used to mimic peptide β-turns, a common structural motif in protein-protein interactions. By functionalizing the amine, researchers can attach side chains that mimic those of natural amino acids.[2]

-

Synthesis of Enzyme Inhibitors: The chroman-4-one core is a known scaffold for inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[1][2] The (S)-amine provides a vector for introducing new substituents to probe the enzyme's binding pocket and enhance potency or selectivity.

-

Development of Receptor Modulators: The chroman structure is a component of molecules designed to interact with various receptors. The amine handle allows for the straightforward synthesis of urea, amide, or sulfonamide libraries, which are classic functional groups for targeting G-protein coupled receptors (GPCRs) and other receptor families.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Adherence to these guidelines is mandatory for ensuring personnel safety and experimental integrity.

-

Hazard Identification: This compound is classified as hazardous.[10]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

Handling and Storage:

-

Avoid formation of dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. (2018). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved February 9, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 9, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 9, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved February 9, 2026, from [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved February 9, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Synthesis of Chroman-4-ones by Reduction of Chromones. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

-

S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. (2021). YouTube. Retrieved February 9, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved February 9, 2026, from [Link]

-

13C-NMR chemical shifts. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 9, 2026, from [Link]

-

Solubility of drugs in ethanol and dmso. (2021). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Chroman-4-one CAS 491-37-2. (n.d.). Home Sunshine Pharma. Retrieved February 9, 2026, from [Link]

Sources

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 4. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chroman-4-one CAS 491-37-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. researchgate.net [researchgate.net]

- 11. compoundchem.com [compoundchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. compoundchem.com [compoundchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of 4-aminochroman hydrochloride

This in-depth technical guide details the molecular properties, synthesis, and pharmaceutical applications of 4-aminochroman hydrochloride , a privileged scaffold in medicinal chemistry.

Molecular Architecture, Synthesis, and Pharmaceutical Utility

Part 1: Executive Summary

4-Aminochroman hydrochloride (Systematic Name: 3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride) represents a critical chiral building block in drug discovery. Its structural core—the chroman ring—is an isostere of the tetralin system but possesses distinct electronic properties due to the oxygen atom at position 1. This moiety serves as a "privileged scaffold," frequently appearing in ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes, as well as in enzyme inhibitors.

This guide provides a rigorous analysis of its physicochemical data, a self-validating synthetic protocol, and its role in modern structure-activity relationship (SAR) studies.

Part 2: Physicochemical Profile

The following data consolidates the essential molecular metrics for 4-aminochroman hydrochloride. Researchers should note that while the free base is often cited, the hydrochloride salt is the preferred form for stability and solubility in aqueous media.

Table 1: Molecular Specifications

| Property | Metric | Notes |

| Common Name | 4-Aminochroman Hydrochloride | Also: 4-Chromanamine HCl |

| IUPAC Name | 3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| CAS Number (Racemic) | 53981-38-7 (Free Base) | HCl salt is often prepared in situ or custom synthesized.[1] |

| CAS Number (S-Isomer) | 1035093-81-2 | Specific for (S)-(-)-4-aminochroman HCl.[2] |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₁NO[1][3] · HCl |

| Molecular Weight | 185.65 g/mol | Free Base: 149.19 g/mol |

| Exact Mass | 185.0607 | Monoisotopic mass (HCl salt) |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Limited solubility in non-polar solvents (DCM, Hexanes). |

Structural Analysis

The 4-aminochroman core features a benzene ring fused to a six-membered dihydropyran ring. The amine at position 4 introduces a chiral center (

-

Electronic Effect: The oxygen at position 1 acts as a hydrogen bond acceptor and donates electron density into the aromatic ring via resonance, influencing the

of the amine. -

Stereochemistry: The (S)-enantiomer is often the bioactive conformer in specific receptor interactions, though racemic mixtures are used in early-stage screening.

Part 3: Synthetic Routes & Manufacturing

The synthesis of 4-aminochroman hydrochloride typically proceeds via the functionalization of 4-chromanone . Two primary routes are employed: Reductive Amination (modern, preferred for libraries) and Oxime Reduction (classic, scalable).

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from the starting material to the final salt form.

Figure 1: Synthetic pathways for 4-aminochroman hydrochloride showing both reductive amination and oxime reduction routes.

Protocol: Reductive Amination (Self-Validating)

This protocol is chosen for its operational simplicity and high functional group tolerance.

Reagents:

-

4-Chromanone (1.0 equiv)

-

Ammonium Acetate (10.0 equiv)

-

Sodium Cyanoborohydride (

) (0.7 equiv) -

Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 4-chromanone in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate (10 equiv) in one portion.

-

Causality: The large excess of ammonium acetate drives the equilibrium toward the iminium ion intermediate.

-

-

Reduction: Stir the mixture at room temperature for 30 minutes. Carefully add Sodium Cyanoborohydride (0.7 equiv).

-

Safety Note: Perform in a fume hood;

generates toxic HCN if acidified.

-

-

Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (System: 10% MeOH in DCM). The ketone spot (

) should disappear, replaced by the baseline amine spot. -

Workup: Quench with 1N NaOH (pH > 10) to decompose excess borohydride and ensure the amine is in the free base form. Extract with Dichloromethane (

). -

Salt Formation: Dry the organic layer (

), filter, and concentrate. Redissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. -

Validation: The white precipitate (4-aminochroman HCl) is collected by filtration.

-

Yield Expectation: 60–75%.

-

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR ( -NMR) in

The chroman ring has a distinct coupling pattern.

-

Aromatic Region (6.8 – 7.3 ppm): 4H multiplet corresponding to the benzene ring protons (H-5, H-6, H-7, H-8).

-

H-4 (Methine, ~4.5 ppm): A triplet or doublet of doublets. This proton is germinal to the amine. In the salt form, this shifts downfield due to the deshielding effect of the ammonium group.

-

H-2 (Methylene, ~4.2 ppm): Multiplet. These protons are adjacent to the oxygen, appearing significantly downfield.

-

H-3 (Methylene, ~2.2 ppm): Multiplet. These bridge the C-2 and C-4 positions.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Target Ion:

= 150.09 m/z (corresponding to the protonated free base -

Interpretation: The presence of the 150.09 peak confirms the core structure. The absence of a 148 m/z peak rules out oxidation to the chromone or imine.

Part 5: Pharmaceutical Applications

The 4-aminochroman scaffold is a versatile pharmacophore.[4][5] It is often used to constrain the conformational flexibility of the ethylamine side chain found in neurotransmitters like dopamine and serotonin.

Key Therapeutic Areas

-

GPCR Ligands: The scaffold mimics the "phenyl-ethyl-amine" motif locked in a semi-rigid bicycle. This is crucial for designing selective

and dopamine -

Enzyme Inhibitors: Derivatives have shown activity as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research.

-

Chiral Resolution Agents: The enantiomerically pure amine is used to resolve chiral acids.

Visualization: Pharmacophore Space

Figure 2: Pharmacological applications and mechanistic utility of the 4-aminochroman scaffold.

References

-

Sigma-Aldrich. (S)-Chroman-4-amine hydrochloride Product Sheet. Retrieved from .[6]

-

PubChem. Chroman-4-amine (Compound Summary). National Library of Medicine. Retrieved from .

-

PrepChem. Preparation of 4-Chromanone Oxime and Reduction. Retrieved from .

-

Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from .

-

Master Organic Chemistry. Reductive Amination: Mechanism and Protocol. Retrieved from .

Sources

- 1. angenesci.com [angenesci.com]

- 2. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1956436-48-8|(S)-6-Chlorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | 1035093-81-2 [sigmaaldrich.com]

Difference between (R) and (S)-Chroman-4-amine hydrochloride

The following technical guide provides an in-depth analysis of the stereochemical, synthetic, and biological distinctions between (R)- and (S)-Chroman-4-amine hydrochloride.

Core Scaffold Analysis for Medicinal Chemistry & Drug Development

Executive Summary

Chroman-4-amine hydrochloride (3,4-dihydro-2H-1-benzopyran-4-amine HCl) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for tetralins and indanes.[1] The presence of a chiral center at the C4 position creates two distinct enantiomers: (R)-Chroman-4-amine HCl and (S)-Chroman-4-amine HCl .[1]

While identical in scalar physical properties (melting point, solubility, density) within an achiral environment, these enantiomers exhibit divergent behaviors in chiral environments—specifically in biological binding affinity , enzymatic stability , and polarized light interaction . This guide dissects these differences to support researchers in lead optimization and asymmetric synthesis.

| Feature | (R)-Chroman-4-amine HCl | (S)-Chroman-4-amine HCl |

| CAS Number | 730980-59-3 | 1035093-81-2 |

| Stereocenter | C4 (R-configuration) | C4 (S-configuration) |

| Primary Utility | Chiral Building Block / Ligand | Chiral Building Block / Ligand |

| Key Application | CNS Agents, 5-HT Ligands | Antimicrobial, MAO Inhibitors |

Stereochemical Fundamentals

The core difference lies in the spatial arrangement of the amine group at the C4 position of the chromane ring.

Cahn-Ingold-Prelog (CIP) Assignment

To assign priority at C4:

-

Nitrogen (-NH₂) : Priority 1 (Highest atomic number).[1]

-

C4a (Aromatic Ring Junction) : Priority 2 (Carbon bonded to C-C-C in aromatic system).

-

C3 (Methylene -CH₂-) : Priority 3 (Carbon bonded to C-H-H).[1]

-

Hydrogen (-H) : Priority 4 (Lowest).[1]

-

For the (R)-Enantiomer: With Hydrogen pointing away (dashed wedge), the sequence 1 → 2 → 3 traces a clockwise path.[1]

-

For the (S)-Enantiomer: With Hydrogen pointing away, the sequence 1 → 2 → 3 traces a counter-clockwise path.[1]

3D Conformation & Helicity

The chromane ring adopts a half-chair conformation.[1] The C4-amine substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial strain, although the pseudo-axial conformer exists in equilibrium. This conformational preference is critical when docking these molecules into rigid protein binding pockets.[1]

Synthesis & Resolution Strategies

Obtaining enantiopure chroman-4-amine is a critical step in SAR (Structure-Activity Relationship) studies.[1] Two primary methodologies are employed: Classical Chemical Resolution and Biocatalytic Synthesis .[1]

Chemical Resolution (Diastereomeric Salt Formation)

This is the most robust method for large-scale preparation.[1] It relies on the difference in solubility between diastereomeric salts formed with a chiral acid.[1][2][3]

Protocol: Tartaric Acid Resolution

-

Formation: React racemic chroman-4-amine free base with (2R,3R)-(+)-Tartaric acid in methanol/ethanol.

-

Crystallization: The (R)-amine[1]·(R,R)-tartrate and (S)-amine·(R,R)-tartrate salts are diastereomers with different lattice energies. Typically, one precipitates while the other remains in the mother liquor.

-

Liberation: The isolated salt is treated with NaOH to release the enantiopure free base, followed by HCl gas treatment to reform the hydrochloride salt.

Biocatalytic Kinetic Resolution

Enzymatic routes offer higher enantiomeric excess (ee > 99%) under mild conditions.[1]

-

Lipase-Catalyzed Acylation: Candida antarctica Lipase B (CAL-B) can selectively acetylate the (R)-amine, leaving the (S)-amine unreacted.[1]

-

Transaminase Synthesis:

-Transaminases can convert chroman-4-one directly to the chiral amine using an amine donor (e.g., isopropylamine), often with perfect stereocontrol.[1]

Figure 1: Workflow for the classical chemical resolution of chroman-4-amine using a chiral acid.

Analytical Differentiation

Distinguishing the (R) and (S) isomers requires techniques sensitive to chirality.[1][2][4][5][6]

Chiral HPLC

Standard reverse-phase C18 columns cannot separate these enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) are required.[1]

-

Column: Chiralpak® IA, IB, or IC (Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane/Ethanol/Diethylamine (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).[1]

-

Mechanism: The CSP forms transient diastereomeric complexes (via H-bonding and

-

Optical Rotation (Polarimetry)

The specific rotation

-

(R)-Isomer: Typically exhibits a specific rotation opposite in sign to the (S)-isomer.[1]

-

Note: The sign (+ or -) depends on the solvent and temperature.[1] Always report solvent (e.g.,

) when citing values.-

Self-Validation: If your synthesized batch of (R)-isomer measures

, the (S)-isomer must measure

-

Biological Implications: The Eutomer vs. Distomer

In drug development, the "Eutomer" is the biologically active enantiomer, while the "Distomer" is less active or inactive. For chroman-4-amine derivatives, the stereochemistry dictates the fit into the protein binding pocket.[1]

Case Study: GPCR Binding (5-HT Receptors)

Chroman-4-amines are often investigated as ligands for Serotonin (5-HT) receptors.[1]

-

Binding Pocket Topology: The receptor binding site is chiral, comprised of L-amino acids.[1]

-

Interaction: The (R)-enantiomer might orient the amine group to form a critical salt bridge with an Aspartate residue (e.g., Asp3.32), while the aromatic ring engages in

-stacking with Phenylalanine. -

Steric Clash: The (S)-enantiomer, projecting the amine in the opposite vector, may encounter steric repulsion from the receptor wall, preventing the salt bridge formation and drastically reducing affinity (

).

Figure 2: Schematic representation of chiral recognition in a protein binding pocket, illustrating why one enantiomer acts as the eutomer.

Handling & Stability

-

Hygroscopicity: As hydrochloride salts, both enantiomers are hygroscopic.[1] They must be stored in a desiccator or under inert gas (Argon/Nitrogen) to prevent water absorption, which alters the weighable mass and affects stoichiometry in reactions.

-

Racemization: The C4-amine is benzylic.[1][6] While generally stable, exposure to strong bases at high temperatures or radical conditions could theoretically induce racemization via a planar intermediate.[1] Standard storage at 2-8°C is recommended.[1]

References

-

Chemical Resolution Principles

-

Chroman-4-amine Synthesis & Properties

-

Medicinal Chemistry Applications

-

Enzymatic Resolution

-

Analytical Methods

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. 730980-59-3|(R)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydro-2H-chromen-4-amine HCl: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-chromen-4-amine hydrochloride, a key heterocyclic amine scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, synthetic pathways, and analytical characterization. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for advanced applications.

Molecular Identity and Structural Elucidation

3,4-Dihydro-2H-chromen-4-amine, also known as chroman-4-amine, is a bicyclic organic compound. Its hydrochloride salt is frequently used to improve stability and aqueous solubility, which is a critical consideration in both synthetic protocols and pharmaceutical formulations.[1]

Nomenclature and Identification:

-

IUPAC Name: 3,4-dihydro-2H-chromen-4-amine hydrochloride

-

Common Synonyms: Chroman-4-amine HCl, (S)-3,4-dihydro-2H-chromen-4-amine hydrochloride[2]

-

CAS Number: 1035093-81-2 (for the S-enantiomer hydrochloride)[2][3]

-

Molecular Formula: C₉H₁₂ClNO[2]

Core Structure and Key Features: The molecule's architecture is built upon a 3,4-dihydro-2H-chromen (or chroman) core. This consists of a dihydropyran ring fused to a benzene ring. The key functional group is a primary amine (-NH₂) attached to the C4 position of the dihydropyran ring.

-

Chirality: The carbon atom at position 4 (C4) is a stereocenter, meaning 3,4-dihydro-2H-chromen-4-amine exists as a pair of enantiomers: (R)- and (S)-. The specific stereoisomer can be critical for biological activity, and chiral separation or asymmetric synthesis is often required for pharmacological studies.[4]

-

Hydrochloride Salt: The amine group is basic and readily forms a salt with hydrochloric acid (HCl). This converts the amine into an ammonium chloride salt (-NH₃⁺Cl⁻), which typically presents as a stable, crystalline solid with enhanced water solubility compared to the free base.[1]

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve chroman-4-one (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Concentrate the mixture under reduced pressure to remove methanol.

-

Purification (Free Base): Dilute the residue with water and basify with 1M NaOH to pH >10. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 3,4-dihydro-2H-chromen-4-amine HCl as a solid.

-

Self-Validation: The identity and purity of the final product must be confirmed using the analytical techniques described in the following section.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques for structural elucidation. [5]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic Protons: Signals in the range of δ 6.8-7.5 ppm. -CH-NH₂ (C4-H): A multiplet around δ 4.0-4.5 ppm. -O-CH₂- (C2-H₂): Diastereotopic protons appearing as complex multiplets around δ 4.2-4.6 ppm. -CH₂- (C3-H₂): Diastereotopic protons appearing as complex multiplets around δ 1.9-2.3 ppm. -NH₃⁺: A broad singlet, often exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Peaks in the δ 115-160 ppm region. -O-C- (C8a): Signal around δ 155 ppm. -O-CH₂- (C2): Signal around δ 65 ppm. -CH-NH₂ (C4): Signal around δ 45-50 ppm. -CH₂- (C3): Signal around δ 30-35 ppm. |

| Mass Spec (ESI+) | M+H⁺: Expected molecular ion peak for the free base (C₉H₁₁NO) at m/z 150.09. |

| IR Spectroscopy | N-H stretch (amine salt): Broad absorption around 2400-3200 cm⁻¹. Aromatic C=C stretch: Peaks around 1450-1600 cm⁻¹. C-O-C stretch (ether): Strong absorption around 1200-1250 cm⁻¹. |

-

Expert Insight: In ¹H NMR, the protons on C2 and C3 are diastereotopic due to the chiral center at C4. This leads to more complex splitting patterns (e.g., doublet of doublets of doublets) than simple triplets, providing a key signature for confirming the chroman ring structure. The ¹³C NMR spectrum provides direct information about the carbon skeleton. [6]

Pharmacological Significance and Applications

The chromene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. [7][8]Derivatives of chroman-4-amine are explored for various therapeutic targets.

-

Anticancer Activity: Chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (Sirt2), a target in cancer therapy, and have shown to reduce the proliferation of cancer cells. [9]* Antidiabetic Agents: Fused chromen-3-amine derivatives have been designed as highly potent inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a key target for the treatment of type 2 diabetes. [10]* Cystic Fibrosis Modulators: Complex derivatives of 3,4-dihydro-2H-chromen-2-yl have been discovered as potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with clinical candidates like ABBV/GLPG-2222 emerging from these studies. [11]* Antimicrobial and Anti-inflammatory Effects: The broader class of chroman-4-ones exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties. [12]* Platelet Aggregation Inhibition: Certain chroman derivatives have shown inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation. [13] The diverse biological activities highlight the utility of 3,4-dihydro-2H-chromen-4-amine HCl as a versatile starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Handling, Storage, and Safety

As a chemical intermediate, proper handling is crucial.

-

Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage. [4]It is harmful if swallowed, inhaled, or absorbed through the skin. [3]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [14]The hydrochloride salt form offers improved stability over the free base, which can be susceptible to air oxidation.

Conclusion

3,4-Dihydro-2H-chromen-4-amine HCl is a foundational building block in modern medicinal chemistry. Its rigid, bicyclic structure combined with a modifiable primary amine functional group makes it an ideal scaffold for developing novel therapeutics. A thorough understanding of its structure, synthesis via robust methods like reductive amination, and detailed analytical characterization is paramount for its effective use in research and development. The proven track record of the chromene nucleus across multiple therapeutic areas ensures that this compound will remain a molecule of high interest for the foreseeable future.

References

-

MDPI. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Available at: [Link]

-

PMC. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Available at: [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

-

ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Available at: [Link]

-

PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

-

ResearchGate. Pharmacological activities of chromene derivatives: An overview. Available at: [Link]

- Google Patents. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.

-

ResearchGate. Synthesis of various 3,4-dihydropyrano[c]chromenes and... Available at: [Link]

-

Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

RJPT. Review on Chromen derivatives and their Pharmacological Activities. Available at: [Link]

-

NetMi. CAS 1035093-81-2 | (S)-3,4-dihydro-2H-chromen-4-amine hydrochloride. Available at: [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

IJPPR. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available at: [Link]

-

PubMed. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Available at: [Link]

-

PMC. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Available at: [Link]

-

PubMed. Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits. Available at: [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. Available at: [Link]

-

PubMed. A novel mechanism for the inhibition of biological membrane lipid peroxidation by dioxygenated 4-methylcoumarins mediated by the formation of a stable ADP-Fe-inhibitor mixed ligand complex. Available at: [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

PMC. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1][15]ithiolo[3,4-b]pyridine-5-carboxamides. Available at: [Link]

-

Mnstate. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

Pharmaffiliates. 33024-60-1 | Product Name : Tetrahydro-2H-pyran-4-amine Hydrochloride. Available at: [Link]

Sources

- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | 1035093-81-2 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Effects of chroman derivatives on platelet aggregation induced by some aggregating agents in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction [mdpi.com]

Chroman-4-amine hydrochloride safety data sheet (SDS) download

Operational Safety, Synthetic Utility, and Handling Protocols

Executive Summary

Chroman-4-amine hydrochloride (CAS: 53981-12-3 for racemic; 1035093-81-2 for (S)-enantiomer) is a privileged pharmacophore in medicinal chemistry.[1] Its bicyclic structure—a benzene ring fused to a dihydropyran—serves as a rigid scaffold that restricts conformational freedom, often improving the binding affinity of ligands targeting GPCRs (e.g., 5-HT1A receptors) and enzymes like SIRT2.[1]

While often treated as a generic building block, this compound presents specific handling challenges due to the hygroscopic nature of the hydrochloride salt and its potential for chiral instability under harsh conditions. This guide moves beyond the standard Safety Data Sheet (SDS) to provide actionable protocols for safe handling, storage, and synthetic application.

Critical Safety Analysis (SDS Interpretation)

Note: This section interprets raw SDS data into laboratory context. Always consult the specific SDS from your vendor before use.

GHS Hazard Classification

The compound is generally classified under the following GHS codes. While not a "Category 1" acute toxin, its cumulative effects and irritation potential require strict adherence to engineering controls.

| Hazard Code | Description | Operational implication |

| H302 | Harmful if swallowed | Avoid "bench-top" snacking; wash hands immediately after doffing gloves.[1] |

| H315 | Causes skin irritation | Permeation Risk: Standard nitrile gloves may offer limited break-through time if the salt is dissolved in organic solvents (DMSO/DMF).[1] |

| H319 | Causes serious eye irritation | Fine Dust Hazard: The salt form is often a fine powder that can become airborne during weighing. Goggles are mandatory; safety glasses are insufficient if draft is poor. |

| H335 | May cause respiratory irritation | Fume Hood Use: All weighing and transfer must occur inside a certified fume hood. |

Emergency Response Workflow

The following decision tree outlines the immediate response protocols for exposure, prioritizing rapid decontamination.

Figure 1: Immediate response logic for Chroman-4-amine HCl exposure events.

Physicochemical Properties & Handling Protocols[1]

The Hygroscopicity Challenge

Amine hydrochloride salts are notoriously hygroscopic. Absorption of atmospheric water leads to:

-

Stoichiometric Errors: Weighing "wet" salt results in under-loading the amine in reactions, leading to incomplete conversion of expensive coupling partners.[1]

-

Hydrolysis Risk: While the chroman ring is stable, moisture can complicate water-sensitive reactions (e.g., using acid chlorides or anhydrides).[1]

Protocol: "Dry-Weight" Handling

Objective: Ensure accurate stoichiometry and prevent clumping.

-

Storage: Store the primary container in a desiccator cabinet or under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

-

Weighing:

-

Best Practice: Weigh inside a glovebox if available.

-

Standard Practice: Weigh quickly into a tared vial. If the solid appears "sticky" or clumpy, dry it under high vacuum (0.1 mbar) at 40°C for 4 hours before use.

-

Synthetic Utility: Amide Coupling Protocol

The most common application of Chroman-4-amine HCl is as a nucleophile in amide coupling to generate bioactive scaffolds.[1]

Challenge: The amine is protonated (HCl salt) and non-nucleophilic in this state. It must be liberated in situ without degrading the coupling reagent.

Validated Protocol: HATU-Mediated Coupling

Scale: 1.0 mmol basis Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

Chroman-4-amine HCl (1.1 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv) - Crucial for neutralizing HCl

-

DMF (Anhydrous, 5 mL)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes. Color change (often yellowing) indicates active ester formation.

-

Amine Prep: In a separate vial, dissolve Chroman-4-amine HCl (1.1 equiv) in minimal DMF. Add remaining DIPEA (2.0 equiv). Note: The solution may warm slightly as the amine is liberated.[1]

-

Addition: Add the amine solution to the activated acid mixture dropwise.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[2] Look for the disappearance of the acid peak and formation of Product [M+H]+.

-

Workup: (See Logic Flow below)

Reaction Workup Logic

Figure 2: Standard workup protocol to remove DMF and excess coupling reagents.[1]

Quality Control & Characterization

Chiral Purity (Enantiomeric Excess)

For the (S)- or (R)- enantiomers, optical rotation is often insufficient for high-precision validation.[1]

-

Technique: Chiral HPLC.[1]

-

Column Suggestion: Chiralpak AD-H or OD-H are standard starting points for amine-containing heterocycles.[1]

-

Mobile Phase: Hexane:IPA (Isopropanol) + 0.1% Diethylamine (DEA).[1] The DEA is critical to sharpen the peak of the basic amine.

NMR Validation

-

1H NMR (DMSO-d6):

-

Look for the ammonium protons (broad singlet, ~8.0-8.5 ppm) if characterizing the salt.

-

The chiral center proton (C4-H) typically appears as a multiplet around 4.0–4.5 ppm.[1]

-

Verify the integrity of the chroman ring (OCH2 multiplet ~4.1 ppm).

-

References

-

Chemical Identity & Hazards: Chemos GmbH & Co.[1][3] KG. (2023).[4] Safety Data Sheet: Hydroxylammonium chloride (Proxy for general amine HCl handling). Retrieved from

-

GHS Classification Data: Angene Chemical.[1][5] (2021).[6][7] Safety Data Sheet: (S)-Chroman-4-amine hydrochloride. Retrieved from

-

Medicinal Chemistry Applications: American Chemical Society (ACS).[1] (2012).[2] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

Handling Hygroscopic Salts: HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from

-

General Synthetic Methodology: ResearchGate. (2021).[1] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from

Sources

- 1. Chroman-4-one CAS 491-37-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. researchgate.net [researchgate.net]

- 3. chemos.de [chemos.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Potential of Chroman-4-Amine Derivatives in Neurology

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Neurotherapeutics

The chroman ring system, a heterocyclic motif widely distributed in natural products, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1][2][3] Its inherent structural rigidity and capacity for diverse functionalization make it an ideal starting point for the design of novel therapeutic agents. Among its many derivatives, the chroman-4-amine class stands out for its remarkable potential in addressing complex neurological disorders. These compounds are not merely chemical curiosities; they represent a promising frontier in the quest for effective treatments for debilitating conditions such as Alzheimer's disease, Parkinson's disease, and neuronal damage from ischemic events.[1][4][5]

This guide provides a comprehensive technical overview of the therapeutic landscape of chroman-4-amine derivatives. We will dissect their multi-target mechanisms of action, explore the rationale behind their synthesis and chemical modification, detail the critical experimental workflows for their evaluation, and present a forward-looking perspective on their journey from bench to bedside.

Part 1: Deciphering the Multi-Target Mechanisms of Action

The therapeutic efficacy of chroman-4-amine derivatives in neurology stems from their ability to modulate multiple pathological pathways simultaneously. This multi-target approach is increasingly recognized as a superior strategy for complex diseases over the traditional "one-target, one-drug" paradigm.[4]

Cholinesterase Inhibition: Restoring Synaptic Integrity in Alzheimer's Disease

A primary hallmark of Alzheimer's disease (AD) is the depletion of the neurotransmitter acetylcholine (ACh) due to the hyperactivity of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[6][7][8] Chroman-4-amine derivatives have emerged as potent inhibitors of both enzymes.

Causality of Action: The mechanism of inhibition is multifaceted. The chroman scaffold acts as an anchor, positioning the molecule within the active site gorge of the enzyme. The amine functionality is crucial for interacting with key amino acid residues. Notably, many derivatives exhibit a dual-binding capability, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[9][10] This dual inhibition is highly desirable as the PAS is also implicated in the aggregation of amyloid-β (Aβ) peptides, another central feature of AD pathology.[4][9] By blocking both sites, these compounds not only prevent ACh breakdown but may also hinder the formation of amyloid plaques.

Caption: Cholinergic synapse modulation by chroman-4-amine derivatives.

Monoamine Oxidase-B (MAO-B) Inhibition: A Neuroprotective Strategy for Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[5] Inhibiting MAO-B increases the synaptic availability of dopamine, thereby alleviating motor symptoms.[11][12] Furthermore, the catalytic action of MAO-B on dopamine generates hydrogen peroxide and other reactive oxygen species (ROS), contributing to oxidative stress and neuronal death.[12]

Causality of Action: Chroman-4-amine derivatives have been developed as potent and selective MAO-B inhibitors.[1][2] Their inhibitory action serves a dual purpose: it provides symptomatic relief by boosting dopamine levels and offers a potential disease-modifying effect by reducing oxidative stress-induced neurodegeneration.[12] This neuroprotective quality is a significant advantage over purely symptomatic treatments.

Caption: Neuroprotective mechanism of MAO-B inhibition.

Attenuation of Oxidative Stress and Neuroinflammation

A common thread weaving through most neurodegenerative disorders is the destructive cycle of oxidative stress and chronic neuroinflammation.[13][14] Oxidative damage to lipids, proteins, and DNA, coupled with a persistent inflammatory response from microglia and astrocytes, leads to widespread neuronal dysfunction and death.

Causality of Action: The chroman scaffold itself, particularly when appropriately substituted with hydroxyl or methoxy groups, possesses intrinsic antioxidant properties, enabling it to scavenge free radicals directly.[15][16] Beyond direct scavenging, certain chroman derivatives can modulate key signaling pathways involved in the cellular stress response. For instance, they have been shown to influence the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa B) pathways, which are central regulators of inflammation and apoptosis.[17][18] By enhancing the phosphorylation of protective factors like CREB (cAMP response element-binding protein) and inhibiting pro-inflammatory cascades, these compounds help restore cellular homeostasis and protect neurons from damage.[16]

Part 2: Synthesis and Structure-Activity Relationship (SAR)

The therapeutic versatility of chroman-4-amines is rooted in their synthetic tractability. The chroman-4-one core is a readily accessible intermediate, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Core Synthesis Strategy: Reductive Amination

A robust and widely used method for synthesizing chroman-4-amine derivatives is the reductive amination of a corresponding chroman-4-one precursor.[1] This straightforward, two-step one-pot reaction provides a high degree of flexibility in introducing various amine functionalities.

Experimental Protocol: General Synthesis of Chroman-4-amines

-

Reaction Setup: To a solution of the substituted chroman-4-one (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise over 15 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired chroman-4-amine derivative.

Caption: General workflow for reductive amination synthesis.

Decoding the Structure-Activity Relationship (SAR)

Systematic modification of the chroman-4-amine scaffold has yielded crucial insights into the structural requirements for potent biological activity.

-

Amine Substituents (R¹ and R²): The nature of the amine at the C4 position is a critical determinant of activity and selectivity. For cholinesterase inhibition, cyclic amines or those with specific linkers and terminal groups can enhance binding to the enzyme's active site.[6] The size and lipophilicity of these substituents play a pivotal role in optimizing interactions within the binding pocket.

-

Chroman Ring Substituents (R³): Substitutions on the aromatic portion of the chroman ring significantly modulate the molecule's electronic and pharmacokinetic properties. Electron-donating groups like ethoxy or methoxy at the C7 position have been shown to enhance AChE inhibitory potency.[6][19] These groups can also contribute to the molecule's antioxidant capacity.

-

Linker Moiety: For multi-target ligands, a linker is often used to connect the chroman-4-amine core to another pharmacophore. The optimal length and flexibility of this linker are essential to allow the molecule to simultaneously engage with two different binding sites, for instance, the CAS and PAS of AChE.[4]

Part 3: Preclinical Evaluation and Data

Rigorous preclinical evaluation is essential to validate the therapeutic potential of new chemical entities. A multi-tiered approach, combining in vitro enzymatic and cell-based assays with in vivo animal models, provides a comprehensive profile of a compound's efficacy and safety.

Key Experimental Protocols

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for quantifying AChE and BuChE activity.

-

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the absorbance of which is measured spectrophotometrically at 412 nm.

-

Reagents: Phosphate buffer (pH 8.0), AChE or BuChE enzyme solution, Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and test compound solutions at various concentrations.

-

Procedure: a. In a 96-well plate, add buffer, DTNB, and the test compound solution. b. Add the enzyme solution to each well and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the substrate solution (ATCI or BTCI). d. Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Summary of Biological Activity

The following table summarizes the inhibitory activities of representative chroman-4-amine and related derivatives against key neurological targets, demonstrating the scaffold's potential.

| Compound ID/Description | Target Enzyme | IC₅₀ Value (µM) | Reference |

| (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide | AChE | 0.048 | [19] |

| Benzylidene chroman-4-one derivative (Compound A) | AChE | 0.122 - 0.207 | [6] |

| N-substituted α-aminophosphonate-chromone (Compound 4j) | AChE | 0.103 | [10] |

| gem-dimethylchroman-4-amine derivatives | BuChE | 7.6 - 67 | [1] |

| Amino-7,8-dihydro-4H-chromenone (Compound 4k) | BuChE | 0.65 | [6] |

| Propargyl gem-dimethylchromanamines | MAO-B | Moderate Inhibition | [1] |

Part 4: Challenges and Future Directions

Despite the immense promise shown in preclinical studies, the translation of chroman-4-amine derivatives into clinical therapeutics faces several hurdles. Key challenges include optimizing blood-brain barrier (BBB) penetration, ensuring high selectivity to minimize off-target side effects, and establishing favorable long-term safety profiles.[20]

The future of this chemical class in neurology is bright and will likely focus on several key areas:

-

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can rationally engage multiple targets (e.g., AChE, MAO-B, and BACE1) is a leading strategy for complex diseases like AD.[4][21] The chroman-4-amine scaffold is an excellent foundation for developing such MTDLs.

-

Improving Pharmacokinetics: Future synthetic efforts will need to focus on fine-tuning the physicochemical properties of these derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profile, particularly their ability to cross the BBB.

-

Exploring Novel Neurological Indications: While research has focused on AD and PD, the anti-inflammatory, antioxidant, and neuroprotective properties of these compounds suggest they could be beneficial for other conditions, including ischemic stroke, Huntington's disease, and multiple sclerosis.[17][22]

Conclusion

Chroman-4-amine derivatives represent a versatile and highly promising scaffold for the development of next-generation neurotherapeutics. Their ability to engage multiple, pathologically relevant targets—including cholinesterases, monoamine oxidases, and pathways of oxidative stress and inflammation—positions them as ideal candidates for treating complex neurological disorders. The synthetic accessibility of the chroman core allows for rational, data-driven optimization of their biological activity. While the path to clinical application requires overcoming significant challenges, continued interdisciplinary research into this remarkable class of compounds holds the potential to deliver much-needed breakthroughs for patients worldwide.

References

-

Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. Available at: [Link]

-

Kim, T., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(12), 1345-1357. Available at: [Link]

-

Singh, M., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 12(9), 1465-1485. Available at: [Link]

-

Ullah, R., et al. (2022). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology, 13, 1037319. Available at: [Link]

-

Emami, S., & Ghanbarimasir, Z. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]

-

Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health. (2024). Cureus, 16(6), e63056. Available at: [Link]

-

Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. (2024). ResearchGate. Available at: [Link]

-

Marques, C., et al. (2022). Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. European Journal of Medicinal Chemistry, 240, 114507. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Ovarian Research, 17(1), 117. Available at: [Link]

-

Santos, M. B., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(10), 2351. Available at: [Link]

-

Wang, X., et al. (2024). 4-Hydroxysesamin, a Modified Natural Compound, Attenuates Neuronal Apoptosis After Ischemic Stroke via Inhibiting MAPK Pathway. Neurotherapeutics, 21(1), e00323. Available at: [Link]

-

Fridén-Saxin, M. (2009). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Available at: [Link]

-

Kim, D. H., et al. (2017). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Biomolecules & Therapeutics, 25(5), 523–531. Available at: [Link]

-

Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. (2023). Heliyon, 9(11), e21810. Available at: [Link]

-

Kumar, A., et al. (2017). Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry, 25(24), 6557-6567. Available at: [Link]

-

Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available at: [Link]

-

Sudo, F., et al. (2015). Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(8), 551-560. Available at: [Link]

-

Kedo, O., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & Medicinal Chemistry, 17(17), 6296-6304. Available at: [Link]

-

Neuroprotective agents in acute ischemic stroke. (2022). Exploratory Research and Hypothesis in Medicine, 7(4), 263-279. Available at: [Link]

-

Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. (2024). Frontiers in Behavioral Neuroscience, 18, 1462438. Available at: [Link]

-

Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (2024). MDPI. Available at: [Link]

- Derivatives of 4-aminoantipyrine as anti-Alzheimers butyrylcholinesterase inhibitors. (2023). Google Patents.

-

Chen, Y. L., et al. (2024). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. European Journal of Medicinal Chemistry, 265, 116087. Available at: [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2024). Current Issues in Molecular Biology, 46(3), 2212-2236. Available at: [Link]

-

Lanni, C., et al. (2023). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 19(2), 291-298. Available at: [Link]

-

Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. (2023). Scientific Reports, 13, 10034. Available at: [Link]

-

Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications. (2018). Oxidative Medicine and Cellular Longevity, 2018, 8024812. Available at: [Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2023). Pharmaceuticals, 16(11), 1542. Available at: [Link]

-

Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. (2018). Current Pharmaceutical Design, 24(21), 2412-2433. Available at: [Link]

-

Acetylcholinesterase inhibitors – Knowledge and References. (2023). Taylor & Francis. Available at: [Link]

-

Lipton, S. A. (2007). Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. Current Drug Targets, 8(5), 621-632. Available at: [Link]

-

Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor. (2020). Medicinal Chemistry Research, 29, 937-951. Available at: [Link]

Sources

- 1. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US11643395B2 - Derivatives of 4-aminoantipyrine as anti-Alzheimers butyrylcholinesterase inhibitors - Google Patents [patents.google.com]

- 8. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of multi-target potential of chromen-4-one based compounds in Alzheimer's disease: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Hydroxysesamin, a Modified Natural Compound, Attenuates Neuronal Apoptosis After Ischemic Stroke via Inhibiting MAPK Pathway [Letter] - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]